molecular formula C18H22ClNO5S B3499925 (4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine

(4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B3499925
M. Wt: 399.9 g/mol
InChI Key: RVSWQTNNVDLVFZ-UHFFFAOYSA-N
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Description

(4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is an organic compound that features a complex structure with both chloro and methoxy substituents on a phenyl ring, as well as an ethoxy and dimethylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 4-chloro-2,5-dimethoxyphenylamine through a series of reactions involving chlorination and methoxylation of a phenyl ring. This intermediate is then reacted with 4-ethoxy-2,5-dimethylphenylsulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

(4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxyphenylamine
  • 4-Ethoxy-2,5-dimethylphenylsulfonyl chloride
  • 4-Chloro-2,5-dimethoxyphenol

Uniqueness

(4-Chloro-2,5-dimethoxyphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring, along with the sulfonyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5S/c1-6-25-15-7-12(3)18(8-11(15)2)26(21,22)20-14-10-16(23-4)13(19)9-17(14)24-5/h7-10,20H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSWQTNNVDLVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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